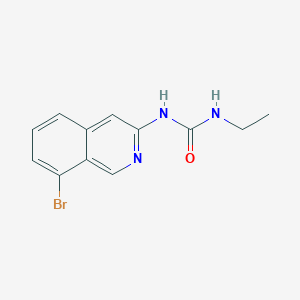

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea

描述

属性

分子式 |

C12H12BrN3O |

|---|---|

分子量 |

294.15 g/mol |

IUPAC 名称 |

1-(8-bromoisoquinolin-3-yl)-3-ethylurea |

InChI |

InChI=1S/C12H12BrN3O/c1-2-14-12(17)16-11-6-8-4-3-5-10(13)9(8)7-15-11/h3-7H,2H2,1H3,(H2,14,15,16,17) |

InChI 键 |

SZLWQAXUFNWIQR-UHFFFAOYSA-N |

规范 SMILES |

CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2Br |

产品来源 |

United States |

Synthetic Methodologies and Chemical Characterization of 1 8 Bromoisoquinolin 3 Yl 3 Ethylurea

Retrosynthetic Analysis of the 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the urea (B33335) linkage. This disconnection reveals two key precursors: 3-amino-8-bromoisoquinoline and ethyl isocyanate. The synthesis of the target molecule, therefore, relies on the successful preparation of these two fragments and their subsequent coupling.

The 8-bromoisoquinoline (B29762) core is the more complex of the two precursors and its synthesis requires a multi-step approach. This can be further broken down retrosynthetically to simpler aromatic starting materials. The strategic placement of the bromine atom at the C8 position and the amino group at the C3 position necessitates careful consideration of the synthetic route to avoid the formation of undesired isomers.

Precursor Synthesis Strategies for 8-Bromoisoquinoline Moieties

Pomeranz-Fritsch Cyclization and Modifications for Substituted Isoquinolines

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of the isoquinoline (B145761) nucleus. drugfuture.comorganicreactions.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetal. organicreactions.orgwikipedia.org A modification of this reaction, known as the Schlittler-Müller modification, utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as the starting materials. drugfuture.com

To synthesize an 8-bromoisoquinoline derivative using this method, a 2-bromobenzaldehyde (B122850) or a corresponding benzylamine would be the logical starting point. However, the Pomeranz-Fritsch cyclization of a Schiff base derived from 2-bromobenzaldehyde has been reported to give very low and irreproducible yields. researchgate.net This highlights a significant challenge in directly applying the classical Pomeranz-Fritsch conditions for the synthesis of 8-substituted isoquinolines. Jackson's modification of the Pomeranz-Fritsch synthesis has been successfully used to produce 8-bromo-7-methoxyisoquinoline. researchgate.net

| Reaction | Starting Materials | Key Features | Challenges for 8-Bromoisoquinoline Synthesis |

| Pomeranz-Fritsch Reaction | Aromatic aldehyde, Aminoacetal | Acid-catalyzed cyclization | Low yields with 2-bromobenzaldehyde researchgate.net |

| Schlittler-Müller Modification | Benzylamine, Glyoxal semiacetal | Alternative starting materials | Potential for low yields |

| Jackson's Modification | Substituted benzalaminoacetal | Can provide access to specific isomers | May require specific substrate modifications |

Palladium-Catalyzed Cyclization and Cross-Coupling Approaches

Palladium-catalyzed reactions have become powerful tools in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These methods can be applied to the synthesis of the 8-bromoisoquinoline core.

One approach involves an intramolecular palladium-catalyzed cyclization of a suitably functionalized precursor. For example, the coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety that can be cyclized to form the isoquinoline ring system. rsc.org

Another powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents onto a pre-formed isoquinoline or a precursor. researchgate.net For instance, an 8-bromotetrahydroisoquinolin-4-one can serve as a common intermediate for the synthesis of various 8-arylisoquinoline derivatives through Suzuki cross-coupling reactions. researchgate.net While not directly producing 8-bromoisoquinoline, these methods demonstrate the utility of palladium catalysis in functionalizing the isoquinoline scaffold.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium complexes | Intramolecular Cyclization | Ortho-functionalized aryl halides and enolates | Regioselective synthesis rsc.org |

| Palladium(0) catalysts | Suzuki Cross-Coupling | 8-Bromoisoquinoline derivatives and boronic acids | High functional group tolerance |

| Palladium(II) acetate (B1210297) | Buchwald-Hartwig Amination | Aryl halides and amines | Efficient C-N bond formation |

Strategic Bromination Methods for Isoquinoline Scaffolds

The direct bromination of the isoquinoline ring can lead to a mixture of isomers, which are often difficult to separate. orgsyn.org Therefore, strategic and regioselective bromination methods are crucial for obtaining the desired 8-bromo-isoquinoline.

Electrophilic bromination of isoquinoline itself typically yields a mixture of 5-bromo- and 8-bromoisoquinoline. youtube.com The reaction conditions, including the choice of brominating agent, acid, and temperature, can significantly influence the regioselectivity. researchgate.net For instance, bromination of isoquinoline in concentrated sulfuric acid using N-bromosuccinimide (NBS) can selectively produce 5-bromoisoquinoline. researchgate.net

To achieve bromination at the 8-position, a multi-step sequence is often necessary. This can involve the initial synthesis of 5-bromoisoquinoline, followed by nitration at the 8-position to give 5-bromo-8-nitroisoquinoline. researchgate.netresearchgate.net Subsequent reduction of the nitro group and a Sandmeyer-type reaction can then be used to introduce the bromine atom at the 8-position. researchgate.net

| Brominating Agent | Catalyst/Solvent | Primary Product(s) | Notes |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 5-Bromoisoquinoline researchgate.net | Highly regioselective for the 5-position. |

| Bromine (Br₂) | Aluminum chloride (AlCl₃) | 5-Bromoisoquinoline and 8-Bromoisoquinoline youtube.com | Can produce a mixture of isomers. |

| N,N'-Dibromoisocyanuric acid (DBI) | CF₃SO₃H | 5-Bromoisoquinoline researchgate.net | Another method for selective 5-bromination. |

Urea Formation Protocols for this compound

The final step in the synthesis of the target compound is the formation of the urea linkage. This is typically achieved by reacting the 3-amino-8-bromoisoquinoline precursor with a suitable electrophilic carbonyl source.

Amine-Isocyanate/Thiocyanate Condensation Reactions

The most direct and common method for the formation of ureas is the reaction of an amine with an isocyanate. commonorganicchemistry.comwikipedia.org In this case, 3-amino-8-bromoisoquinoline would be reacted with ethyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent such as DMF, THF, or DCM, without the need for a base. commonorganicchemistry.com

The reaction of isocyanates with amines is a versatile method for producing unsymmetrical ureas. wikipedia.orgorganic-chemistry.org The isocyanate itself can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement, which can then be trapped by the amine. organic-chemistry.org Alternatively, phosgene (B1210022) or its safer solid substitutes like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used to generate the isocyanate from the amine precursor, although this introduces highly toxic reagents into the synthesis. commonorganicchemistry.comwikipedia.org Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of urea derivatives from isocyanates and amines. beilstein-journals.org

| Reagents | Reaction Conditions | Key Features | Potential Side Reactions |

| 3-Amino-8-bromoisoquinoline + Ethyl Isocyanate | Room temperature, various solvents (DMF, THF, DCM) commonorganicchemistry.com | Direct, high-yielding, no base required. commonorganicchemistry.com | Formation of symmetrical urea by-products if conditions are not controlled. |

| 3-Amino-8-bromoisoquinoline + Phosgene/Triphosgene then Ethylamine (B1201723) | Requires careful handling of toxic reagents. | Versatile for generating isocyanates in situ. commonorganicchemistry.comwikipedia.org | Formation of symmetrical ureas, potential for over-reaction. |

| 3-Azido-8-bromoisoquinoline (via Curtius Rearrangement) + Ethylamine | Thermal or photochemical conditions. | Avoids the direct use of isocyanates. organic-chemistry.org | Requires synthesis of the azide precursor. |

Carbonyl Diimidazole (CDI) Mediated Coupling Procedures

The formation of the urea linkage in this compound can be efficiently achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is a widely utilized coupling reagent in organic synthesis because it serves as a safer and more manageable alternative to phosgene. youtube.comwikipedia.org The reaction is typically a two-step, one-pot procedure that proceeds under mild conditions.

The general mechanism involves the initial activation of the primary amine, 8-bromoisoquinolin-3-amine (B567063), with CDI. The amine's nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of CDI, displacing an imidazole (B134444) molecule to form a highly reactive acyl-imidazole intermediate (N-(8-bromoisoquinolin-3-yl)-1H-imidazole-1-carboxamide). This activation step is often rapid. youtube.comresearchgate.net

In the second step, ethylamine is introduced into the reaction mixture. The ethylamine acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This attack leads to the displacement of the second imidazole molecule, which acts as a leaving group, to form the stable, final N,N'-disubstituted urea product. researchgate.netcommonorganicchemistry.com An advantage of this method is that the imidazole byproduct can act as a base within the reaction, and the other byproducts are typically carbon dioxide and imidazole, which are relatively easy to remove. youtube.com This methodology is well-suited for a variety of aliphatic and aromatic amines and has been successfully employed in the synthesis of complex molecules. researchgate.netbohrium.com

Alternative Urea Bond Forming Reactions Relevant to Complex Heterocycles

While CDI coupling is a robust method, several alternative strategies exist for the formation of urea bonds, particularly in the context of complex heterocyclic systems.

From Isocyanates: The most common and direct method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. wikipedia.org For the target molecule, this would entail reacting 8-bromoisoquinolin-3-amine with ethyl isocyanate. The lone pair of the amino group on the isoquinoline ring would attack the electrophilic carbon of the isocyanate, yielding the desired urea. This method is generally high-yielding and straightforward. nih.govresearchgate.net

Using Phosgene or Phosgene Equivalents: The traditional method for urea synthesis involves the use of phosgene (COCl₂) or its safer, solid surrogates like triphosgene. wikipedia.org In this approach, the heterocyclic amine (8-bromoisoquinolin-3-amine) would first react with triphosgene to generate a reactive isocyanate intermediate in situ. This intermediate is not isolated but is immediately trapped by the subsequent addition of ethylamine to form the final product. asianpubs.org Careful control of reaction conditions is necessary to avoid the formation of symmetrical urea side products. tandfonline.com

Catalytic Carbonylation: Modern synthetic chemistry has explored transition-metal-catalyzed reactions as a greener alternative. Palladium-catalyzed carbonylation, for instance, can construct the urea linkage by reacting an aryl or heteroaryl halide with carbon monoxide and an amine. tandfonline.com This approach offers a direct route to unsymmetrical ureas from different starting materials.

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis of this compound, a systematic purification process is essential to isolate the compound in high purity. Given its structure, the compound is expected to be a solid at room temperature, making it amenable to standard purification techniques used for organic solids.

The primary method for purification of the crude reaction mixture is flash column chromatography over silica (B1680970) gel. nih.govmdpi.com The selection of an appropriate eluent system is critical for achieving good separation. A solvent gradient system, starting with a less polar solvent and gradually increasing the polarity, is typically effective. Common solvent systems for compounds of this type include gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane. mdpi.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

After the fractions containing the pure product are collected and the solvent is removed under reduced pressure, recrystallization can be employed as a final purification step. This technique not only removes residual impurities but also provides the product in a crystalline form, which is ideal for subsequent analysis. The choice of solvent for recrystallization depends on the solubility profile of the compound; suitable solvents might include ethanol, ethyl acetate, or a binary mixture such as ethyl acetate/heptane.

Structural Elucidation and Purity Assessment

The definitive confirmation of the structure of this compound and the assessment of its purity require a combination of advanced spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a full assignment of proton (¹H) and carbon (¹³C) signals would be expected, supported by two-dimensional (2D) NMR experiments.

¹H NMR: The proton spectrum is predicted to show distinct signals for each part of the molecule. The aromatic region would contain signals corresponding to the five protons on the 8-bromoisoquinoline ring system, likely appearing between δ 7.5 and 9.5 ppm. orgsyn.org These would present as a complex pattern of singlets, doublets, and triplets, characteristic of the substituted isoquinoline core. The ethyl group would produce a triplet at approximately δ 1.1-1.2 ppm (3H, -CH₃) and a quartet around δ 3.2-3.3 ppm (2H, -CH₂-). Furthermore, two distinct, often broad, signals for the two N-H protons of the urea linkage would be observed, with chemical shifts that can vary depending on solvent and concentration. nih.gov

¹³C NMR: The carbon spectrum would corroborate the structure by showing the expected number of signals. The eight aromatic carbons of the isoquinoline ring and the carbon bearing the bromine would resonate in the δ 110-155 ppm region. orgsyn.org A key diagnostic signal is that of the urea carbonyl carbon (C=O), which is expected to appear at approximately δ 155 ppm. The two aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum, at roughly δ 35-40 ppm (-CH₂) and δ 15 ppm (-CH₃).

2D NMR: To unambiguously assign these signals, 2D NMR techniques such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons throughout the molecule.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations / Multiplicity |

|---|---|---|---|

| ¹H NMR | Isoquinoline-H (aromatic) | ~ 7.5 - 9.5 | Multiple signals (singlets, doublets, triplets) |

| Urea-NH | ~ 6.0 - 9.0 | Two broad singlets | |

| Ethyl-CH₂ | ~ 3.2 - 3.3 | Quartet (q) | |

| Ethyl-CH₃ | ~ 1.1 - 1.2 | Triplet (t) | |

| ¹³C NMR | Urea C=O | ~ 155 | Carbonyl signal |

| Isoquinoline-C (aromatic) | ~ 110 - 155 | Multiple signals | |

| Ethyl-CH₂ | ~ 35 - 40 | Aliphatic signal | |

| Ethyl-CH₃ | ~ 15 | Aliphatic signal |

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.orgacs.org For this compound, HRMS would verify its molecular formula. A crucial feature in the mass spectrum of this compound would be the isotopic signature of the bromine atom. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. researchgate.net Consequently, the molecular ion peak in the mass spectrum would appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), separated by approximately 2 mass units, which is a definitive indicator of a monobrominated compound. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₃O |

| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 309.0167 g/mol |

| Calculated Monoisotopic Mass ([M+H]⁺ for ⁷⁹Br) | 310.0245 g/mol |

| Expected Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key absorptions would include N-H stretching vibrations from the urea group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. quizlet.com A very strong and sharp absorption peak corresponding to the C=O stretching of the urea carbonyl (the Amide I band) is expected around 1640-1680 cm⁻¹. pw.edu.plderpharmachemica.com Other important bands include C-H stretching vibrations for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule, as well as characteristic absorptions for the aromatic C=C and C=N bonds of the isoquinoline ring in the 1450-1600 cm⁻¹ region. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Urea) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=O (Urea) | Stretching (Amide I) | 1640 - 1680 | Strong, Sharp |

| N-H / C-N | Bending / Stretching (Amide II) | 1550 - 1600 | Medium-Strong |

| C=C / C=N (Aromatic) | Stretching | 1450 - 1600 | Variable |

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

While the specific crystal structure of this compound has not been reported, X-ray crystallography of related isoquinoline derivatives and N,N'-disubstituted ureas provides insight into the likely solid-state conformation of this molecule. eurjchem.comnih.gov X-ray diffraction studies on similar compounds reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. eurjchem.comnih.gov

For N,N'-disubstituted ureas, the urea functionality can adopt different conformations due to restricted rotation around the C-N bonds. nih.gov The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds involving the NH protons and the carbonyl oxygen of the urea group. rsc.org In the case of this compound, the isoquinoline ring introduces a large, planar aromatic system that could participate in π-stacking interactions with neighboring molecules, further influencing the crystal packing. nih.gov The bromine atom on the isoquinoline ring could also be involved in halogen bonding, a type of non-covalent interaction that can play a significant role in crystal engineering. rsc.org

Due to the absence of specific research data on the computational and theoretical investigations of this compound in the public domain, this article cannot be generated at this time. Extensive searches for molecular docking simulations and quantum chemical calculations for this specific compound did not yield any relevant studies, making it impossible to provide scientifically accurate information for the requested sections and subsections.

Future research initiatives focusing on the computational analysis of this compound would be necessary to produce the detailed article as outlined. Such studies would need to perform molecular docking simulations to understand its potential biological targets and quantum chemical calculations to elucidate its electronic and structural properties. Without these foundational research findings, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations of 1 8 Bromoisoquinolin 3 Yl 3 Ethylurea

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to provide detailed insights into the behavior of a ligand-receptor complex at an atomic level over time. For a compound such as 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea, MD simulations serve as a crucial tool to assess the stability of its binding to a specific biological target. This technique models the physical movements of atoms and molecules, offering a dynamic view of the ligand-target interactions that govern binding affinity and residence time.

The primary goal of performing MD simulations is to evaluate whether the ligand remains in a stable conformation within the binding site of the target protein. The simulation begins with the docked pose of the ligand-protein complex and simulates its dynamic behavior in a solvated environment that mimics physiological conditions. Key metrics are analyzed to quantify the stability of this complex.

One of the most common metrics is the Root Mean Square Deviation (RMSD). The RMSD of the ligand is calculated with respect to its initial docked position over the course of the simulation. A low and stable RMSD value suggests that the ligand does not significantly deviate from its initial binding mode, indicating a stable interaction. Conversely, a high or fluctuating RMSD may imply that the ligand is unstable in the binding pocket and may be dissociating.

Another important parameter is the Root Mean Square Fluctuation (RMSF), which is calculated for the protein's amino acid residues. RMSF analysis helps identify which parts of the protein are flexible or rigid during the ligand's binding. Significant fluctuations in the residues that form the binding pocket could impact the stability of the ligand's interaction.

Furthermore, MD simulations allow for the calculation of binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a quantitative estimate of the binding affinity, which can be used to rank different ligands or predict their potency. The analysis of interaction energies, including van der Waals and electrostatic interactions, as well as hydrogen bond analysis, reveals the specific molecular forces that are critical for maintaining the stability of the ligand-target complex. For instance, simulations can track the occupancy and distance of hydrogen bonds between this compound and its target protein throughout the simulation, highlighting the key interactions that anchor the ligand in place.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Isoquinoline-Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action. For isoquinoline-urea derivatives, QSAR studies can elucidate the key structural features that determine their therapeutic efficacy.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it becomes possible to predict the activity of novel isoquinoline-urea derivatives before they are synthesized, thereby saving time and resources. The process involves generating a dataset of related compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to build and validate a predictive model.

The initial and most critical step in developing a QSAR model is the calculation of molecular descriptors. Descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, electronic, and physicochemical properties. For a series of isoquinoline-urea derivatives, a large number of both 2D and 3D descriptors can be generated using specialized software like the Molecular Operating Environment (MOE) or PaDEL-Descriptor.

These descriptors fall into various categories, each capturing unique structural information.

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D/2D) | Describe the basic molecular composition and connectivity. | Molecular weight, count of atoms, number of rotatable bonds, number of hydrogen bond donors/acceptors. |

| Topological (2D) | Characterize the atomic connectivity and branching of the molecule. | Wiener index, Kier & Hall connectivity indices, Balaban index. |

| Geometrical (3D) | Describe the 3D arrangement of atoms in space. | Molecular surface area, volume, moments of inertia, shadow indices. |

| Quantum-Chemical (3D) | Derived from quantum mechanics calculations to describe electronic properties. | HOMO/LUMO energies, dipole moment, partial charges on atoms. |

| MoRSE (3D) | Molecule Representation of Structure based on Electron diffraction descriptors. | 3D coordinates of atoms weighted by properties like mass or charge. |

Once a large pool of descriptors is calculated, the next step is feature selection. This process is crucial because many descriptors may be irrelevant to the biological activity or highly correlated with each other, which can lead to overfitting and instability in the QSAR model. The goal is to select a smaller, optimal subset of descriptors that best explains the variance in the biological activity. Common methods for feature selection include removing descriptors with near-constant values and using pairwise correlation filters to eliminate redundant descriptors (e.g., removing those with a correlation coefficient > 0.85). More advanced techniques, such as genetic algorithms or stepwise regression, can be employed to systematically search for the combination of descriptors that yields the most predictive model.

Following descriptor selection, a mathematical model is developed to correlate the chosen descriptors (independent variables) with the biological activity (dependent variable). Various statistical and machine learning methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like k-Nearest Neighbors (k-NN) and Support Vector Machines (SVM).

The most critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has strong predictive power for new, untested compounds. Validation is a multi-step process that includes both internal and external validation procedures.

Internal validation assesses the stability and robustness of the model using only the initial training dataset. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. Another method, Y-scrambling or randomization, involves randomly shuffling the biological activity data multiple times and rebuilding the model. A valid model should show very low correlation coefficients for the scrambled data, confirming that the original model is not a result of chance correlation.

External validation is the ultimate test of a model's predictive capacity. This is performed by using the developed model to predict the biological activities of a set of compounds (the test set or external set) that were not used during model development. The predictive power is evaluated using the external coefficient of determination (R²_ext). A high R²_ext value (typically > 0.6) demonstrates that the model can accurately predict the activity of new compounds.

The quality of a QSAR model is judged by a variety of statistical metrics obtained during validation.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| R²_ext (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | Low value desired |

| CCC (Concordance Correlation Coefficient) | Measures the agreement between predicted and observed values for the external test set. | > 0.85 |

In studies on related quinoline (B57606) and isoquinoline (B145761) derivatives, QSAR models have been successfully developed with strong statistical validation. For example, a model for isoquinoline derivatives inhibiting the AKR1C3 enzyme reported an external R²_ext of 0.9179, indicating excellent predictive power. Similarly, a study on quinoline/isoquinoline derivatives as DPP-4 inhibitors achieved a training set R² of 0.7644 and a test set R² of 0.9857. These examples demonstrate the utility of QSAR in guiding the design of new, more potent isoquinoline-based compounds.

Based on a comprehensive search of available literature, there is currently no specific published data for the compound This compound corresponding to the biological and mechanistic studies outlined in your request.

While research exists for structurally related compounds, such as other isoquinoline and urea (B33335) derivatives, in the contexts of tyrosinase inhibition, adenosine (B11128) A3 receptor binding, protein methyltransferase inhibition, islet amyloid polypeptide fibrillization, and antiparasitic activity, the direct evaluation of This compound in these specific preclinical research models is not documented in the accessible scientific literature.

Therefore, it is not possible to provide a detailed, data-driven article on this specific compound that adheres to the requested outline and inclusions. The creation of such an article would require access to unpublished, proprietary research data or the execution of new laboratory studies.

Biological Evaluation and Mechanistic Studies of 1 8 Bromoisoquinolin 3 Yl 3 Ethylurea in Preclinical Research Models

Modulatory Effects on Cellular Pathways

Investigation of Cell Line Responses and Phenotypic Changes

The anti-proliferative activity of compounds containing isoquinoline (B145761) or urea (B33335) scaffolds has been evaluated across various in vitro cancer cell lines. These studies provide insight into the potential phenotypic effects of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea.

For instance, a series of phenylaminoisoquinolinequinones, which share the core isoquinoline structure, demonstrated moderate to high anti-proliferative activity against human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), and bladder carcinoma (J82) cell lines. nih.gov The efficacy of these compounds was found to be dependent on the specific substitution patterns on the molecule. nih.gov

Similarly, various derivatives containing the urea moiety have shown significant anti-proliferative effects. Novel 4-aminoquinazoline-urea derivatives were tested against a panel of six human cancer cell lines, showing significant activity against solid tumor lines such as A549 (lung), NCI-H661 (lung), HT29 (colon), and LoVo (colon). nih.gov Another study on ethylenediurea (B156026) derivatives reported anti-proliferative activity in MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines. mdpi.compreprints.org Furthermore, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea compounds exhibited broad-spectrum anti-proliferative activity across the NCI-60 human cancer cell line panel, with some derivatives showing potent effects against renal cancer and melanoma cell lines. mdpi.comresearchgate.net

These findings suggest that compounds like this compound, which combine both the isoquinoline and urea motifs, are promising candidates for exhibiting anti-proliferative properties.

Table 1: Anti-proliferative Activity of Structurally Related Compounds in Human Cancer Cell Lines This table presents data from analogous compounds to illustrate the typical scope of investigation.

| Compound Class | Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| Phenylaminoisoquinolinequinones | AGS | Gastric Adenocarcinoma | Moderate to High | nih.gov |

| Phenylaminoisoquinolinequinones | SK-MES-1 | Lung Cancer | Moderate to High | nih.gov |

| Phenylaminoisoquinolinequinones | J82 | Bladder Carcinoma | Moderate to High | nih.gov |

| 4-Aminoquinazoline-ureas | A549, NCI-H661 | Lung Cancer | Significant | nih.gov |

| 4-Aminoquinazoline-ureas | HT29, LoVo | Colon Cancer | Significant | nih.gov |

| Ethylenediurea Derivatives | MDA-MB-231 | Breast Cancer | Active | mdpi.compreprints.org |

| Ethylenediurea Derivatives | A-375 | Melanoma | Active | mdpi.compreprints.org |

Mechanistic Insights into Biological Activity

Understanding the molecular mechanisms through which a compound exerts its effects is a critical component of preclinical evaluation. For the isoquinolinyl-urea chemical class, several mechanisms have been elucidated through studies of its analogs.

Research into related urea derivatives points toward multiple potential mechanisms of action. One prominent mechanism is competitive inhibition at enzyme active sites. For example, certain 4-aminoquinazoline-urea derivatives have been shown to bind to the ATP-binding sites of Aurora A and Aurora B kinases, thereby competitively inhibiting their function. nih.gov

Another potential mechanism is allosteric modulation, where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand. mdpi.com This mode of action has been identified for compounds with related heterocyclic structures. For instance, a class of 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which have a quinoline (B57606) core similar to isoquinoline, act as positive allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov Additionally, certain 1-(1-arylimidazolin-2-yl)-3-arylalkylurea derivatives have been identified as negative allosteric modulators of the human mu-opioid receptor (MOP). mdpi.com This suggests that the isoquinolinyl-urea scaffold could potentially engage in allosteric modulation of various G protein-coupled receptors (GPCRs) or other protein targets.

Building on the mechanisms of action, specific molecular targets have been identified for several classes of urea and isoquinoline derivatives.

Kinases: As mentioned, Aurora A and Aurora B kinases are key targets for some 4-aminoquinazoline-urea compounds, which act as potent inhibitors. nih.gov

Adenosine Receptors: The adenosine A2 receptor has been proposed as a probable target for the anti-proliferative action of certain ethylenediurea derivatives, alongside Cyclin-Dependent Kinase 2 (CDK2). preprints.org The A3 adenosine receptor has been identified as a target for allosteric modulation by related quinoline-based structures. nih.gov

Sulfonylurea Receptor (SUR): A well-established example of a specific urea-receptor interaction is that of sulfonylurea drugs, which bind to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells. nih.gov This interaction leads to channel closure and subsequent insulin (B600854) secretion. nih.gov While this compound is not a sulfonylurea, this example highlights the potential for the urea moiety to mediate highly specific interactions with receptor proteins.

The interaction of a compound with its molecular target initiates a cascade of downstream cellular events. Analyzing these pathways provides a broader understanding of the compound's biological impact.

For compounds that act on GPCRs, such as the MOP receptor modulated by some urea derivatives, functional assays are used to measure downstream effects. mdpi.com A common method is the measurement of cyclic adenosine monophosphate (cAMP) production. mdpi.com Inhibition of adenylate cyclase, a key enzyme in the cAMP pathway, is a hallmark of MOP receptor activation. mdpi.com Therefore, monitoring cAMP levels is a standard method to quantify the functional consequences of receptor modulation by a test compound. mdpi.com

Broader, more systemic pathway analysis can be conducted using bioinformatics tools. For example, Reactome pathway analysis is used to identify cellular signaling networks that are significantly affected by a compound's anti-proliferative activity. nih.govresearchgate.netresearchgate.net Such analyses can reveal impacts on pathways related to cell cycle regulation, cellular signaling, and metabolism, providing a comprehensive view of the compound's effects beyond its primary target. nih.govresearchgate.netnih.gov

While specific data on the modulation of fibril formation by this class of compounds is not prominent in the reviewed literature, the established downstream analysis techniques for related molecules provide a clear roadmap for the future investigation of this compound.

Structure Activity Relationship Sar Studies Centered on 1 8 Bromoisoquinolin 3 Yl 3 Ethylurea and Analogues

Exploration of Substituent Effects on the Isoquinoline (B145761) Ring System

The isoquinoline core is a key pharmacophore, and substitutions on this ring system significantly influence the compound's interaction with biological targets. Research has focused on the nature and position of these substituents to optimize activity and selectivity.

Positional Variations of the Bromine Atom (e.g., 5-bromo, 6-bromo, 7-bromo isoquinolines)

The position of the bromine atom on the isoquinoline ring is a critical determinant of biological activity. Although direct comparative studies on a complete series of bromo-positional isomers of 1-(isoquinolin-3-yl)-3-ethylurea are not extensively documented in publicly available literature, general principles from related heterocyclic scaffolds suggest that altering the halogen's location can profoundly impact electronic distribution, lipophilicity, and steric interactions within a target's binding site. For instance, moving the bromine from the 8-position to the 5-, 6-, or 7-positions would alter the molecule's dipole moment and its ability to form specific halogen bonds, which could either enhance or diminish its biological efficacy. The 8-position is adjacent to the nitrogen-containing ring, which may lead to distinct electronic and steric effects compared to substitutions on the benzo part of the isoquinoline core.

| Compound | Bromine Position | Expected Impact on Lipophilicity (LogP) | Potential Biological Activity Modulation |

|---|---|---|---|

| 1-(5-Bromoisoquinolin-3-yl)-3-ethylurea | 5 | High | May alter binding pocket interactions due to steric hindrance and electronic effects. |

| 1-(6-Bromoisoquinolin-3-yl)-3-ethylurea | 6 | High | Substitution away from the urea (B33335) linkage might have a less direct steric impact on binding. |

| 1-(7-Bromoisoquinolin-3-yl)-3-ethylurea | 7 | High | Could influence metabolic stability and overall molecular conformation. |

| 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea | 8 | High | Position may sterically influence the orientation of the urea moiety and interaction with target. |

Introduction of Diverse Halogen, Alkyl, or Aryl Groups on the Isoquinoline Core

Replacing the bromine atom with other functional groups is a common strategy to probe the SAR of a lead compound. The introduction of different halogens (e.g., fluorine, chlorine), various alkyl groups (e.g., methyl, ethyl), or bulky aryl groups can systematically modify the steric, electronic, and hydrophobic properties of the molecule.

Halogens: Substituting bromine with fluorine or chlorine alters both the size and electronegativity at that position. Fluorine, being small and highly electronegative, can form strong hydrogen bonds and may increase metabolic stability. Chlorine offers a balance of lipophilicity and electronic-withdrawing properties.

Alkyl Groups: Small alkyl groups like methyl can provide hydrophobic interactions with the target protein and may fill small pockets within the binding site.

Aryl Groups: The introduction of an aryl ring (e.g., a phenyl group) can lead to significant increases in activity through π-π stacking interactions, but may also impact solubility and pharmacokinetic properties. The position of substitution is crucial; for example, studies on 3-arylisoquinolinones have shown that meta-substitution on the aryl ring can dramatically enhance antiproliferative activity compared to para-substitution. nih.govnih.gov

Modifications of the Urea Linkage and Ethyl Moiety

The N'-ethylurea side chain is pivotal for activity, providing essential hydrogen bonding donors and acceptors through the urea group and a hydrophobic interaction component via the ethyl group.

Replacement of Ethyl Group with Other Alkyl or Substituted Alkyl Chains

Varying the alkyl substituent on the terminal nitrogen of the urea allows for the exploration of the size and nature of the corresponding binding pocket.

Chain Length: Extending the alkyl chain from ethyl to propyl or butyl can enhance hydrophobic interactions if the binding site contains a suitable hydrophobic channel. However, chains that are too long may introduce steric clashes or unfavorable conformational changes.

Branching: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) can increase steric bulk, which may improve selectivity for a specific target.

Cyclic and Substituted Alkyls: Replacing the ethyl group with cyclic alkyls (e.g., cyclopropyl, cyclohexyl) or introducing substituents like hydroxyl or phenyl groups can probe for additional binding interactions and modify the compound's solubility and metabolic profile. Structure-activity relationship studies on other urea-containing compounds have shown that introducing lipophilic groups like adamantyl or biphenyl (B1667301) can significantly increase potency by engaging with hydrophobic pockets of the target enzyme. nih.gov

Table 2: Influence of N'-Alkyl Group Modification on Biological Activity (Note: This table is illustrative, based on general SAR principles for urea derivatives.)

| Compound Structure (R-group) | Modification Type | Anticipated Effect |

|---|---|---|

| -CH3 (Methyl) | Shorter Alkyl Chain | May reduce hydrophobic interactions, potentially decreasing activity. |

| -CH2CH2CH3 (Propyl) | Longer Alkyl Chain | Could enhance hydrophobic binding if pocket allows, potentially increasing activity. |

| -CH(CH3)2 (Isopropyl) | Branched Alkyl Chain | Introduces steric bulk, may improve selectivity or clash with binding site. |

| -Cyclohexyl | Cyclic Alkyl Group | Increases lipophilicity and conformational rigidity, may fit well in a larger hydrophobic pocket. |

Isosteric Replacements of the Urea Group (e.g., Thiourea (B124793), Amide)

The urea moiety is a critical hydrogen-bonding element. Replacing it with bioisosteres like thiourea or an amide group can help to understand the importance of its specific hydrogen bonding pattern and electronic properties.

Thiourea: The replacement of the urea's carbonyl oxygen with a sulfur atom to form a thiourea can alter the compound's hydrogen bonding capacity, electronic distribution, and conformation. nih.gov Thiourea derivatives are generally more lipophilic and can exhibit different biological profiles. In some series of compounds, thiourea analogues have been found to be more potent than their urea counterparts. mdpi.com

Amide: An amide linkage is another common isostere for a urea group. While it reduces the number of hydrogen bond donors, it can still act as an effective linker and participate in key interactions with a biological target. The orientation and conformational flexibility of an amide differ from that of a urea, which can significantly impact binding affinity.

Impact of Structural Changes on Biological Activity and Selectivity

The collective findings from SAR studies indicate that the biological activity and selectivity of the this compound scaffold are highly sensitive to structural modifications.

Isoquinoline Ring: The position and electronic nature of substituents on the isoquinoline core are paramount. The 8-bromo substitution likely imparts a specific conformation and electronic profile that is beneficial for activity. Altering this substitution pattern, for instance by changing the halogen or its position, would be expected to significantly modulate the compound's potency and selectivity.

Urea/Thiourea Linkage: The urea group serves as a rigid hydrogen-bonding scaffold. Its replacement with a thiourea can enhance lipophilicity and sometimes improve activity, indicating that the precise geometry and electronic nature of this linker are tunable parameters for optimization.

Alkyl Moiety: The N'-alkyl group primarily engages in hydrophobic interactions. The optimal size and shape of this group are dependent on the topology of the target's binding pocket. Small modifications, such as changing from an ethyl to a propyl or isopropyl group, can lead to substantial changes in binding affinity and, consequently, biological activity.

Correlating Structural Features with Enzyme Inhibition Potency (e.g., Ki, IC50 values)

To establish a clear SAR, researchers typically synthesize analogues by modifying specific parts of the lead compound. For this compound, these modifications would likely include:

Substitution on the isoquinoline ring: Altering the position or nature of the bromo substituent at the 8-position, or introducing other functional groups at various positions, would help to understand the electronic and steric requirements for optimal activity.

Modification of the urea linker: Changes to the urea moiety could involve replacing it with a thiourea or other bioisosteres to explore different hydrogen bonding patterns and geometries.

Variation of the ethyl group: Substituting the ethyl group with different alkyl or aryl substituents would probe the size and nature of the binding pocket.

The inhibitory potency of these analogues would be quantified using standard biochemical assays to determine their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a specific enzyme target. The resulting data would be compiled into a table to visualize the impact of each structural change on potency. Without such experimental data, a meaningful discussion on the correlation between the structural features of this compound and its enzyme inhibition potency cannot be conducted.

Analyzing Selectivity Profiles Against Related Biological Targets

A crucial characteristic of a potential drug candidate is its selectivity for the intended target over other related biological molecules, such as other enzymes from the same family (e.g., different kinases). High selectivity minimizes the risk of off-target effects and potential toxicity.

To assess the selectivity of this compound and its analogues, they would need to be screened against a panel of related enzymes. The resulting inhibition data would allow for the calculation of selectivity ratios (e.g., IC50 for off-target / IC50 for primary target). This analysis is fundamental to understanding the therapeutic window of the compound series. The absence of any published research on the biological targets of this compound means that no information on its selectivity profile is available.

Rational Design of Second-Generation Analogues Based on SAR Data

The insights gained from SAR and selectivity profiling are instrumental in the rational design of improved, second-generation analogues. For instance, if the initial SAR data indicated that a larger hydrophobic substituent at the ethylurea (B42620) position enhances potency, new analogues would be designed to explore this further. Similarly, if a particular substitution on the isoquinoline ring was found to improve selectivity, this feature would be incorporated into future designs. This iterative process of design, synthesis, and testing is central to optimizing a lead compound into a viable drug candidate. As no initial SAR data for this compound is available, any discussion on the rational design of second-generation analogues would be purely speculative.

Potential Research Applications and Future Directions for 1 8 Bromoisoquinolin 3 Yl 3 Ethylurea

Development as a Chemical Probe for Fundamental Biological Research

The unique architecture of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea makes it a compelling candidate for development as a chemical probe to investigate fundamental biological processes. Its potential utility in this area can be multifaceted, ranging from target validation to structural biology studies.

Tool Compound for Target Validation Studies

Aryl urea (B33335) derivatives are known to exhibit a variety of biological activities, including acting as kinase inhibitors. asianpubs.org The isoquinoline (B145761) and urea moieties present in this compound suggest that it could be a valuable tool compound for identifying and validating novel biological targets. By screening this compound against a broad panel of enzymes, receptors, and other protein targets, researchers could uncover novel interactions.

Should the compound demonstrate specific and potent activity against a particular target, it could then be utilized to probe the biological function of that target in cellular and potentially in in vivo models. The bromine atom on the isoquinoline ring provides a handle for further chemical modification, allowing for the synthesis of derivatives with altered potency, selectivity, or physicochemical properties. This would enable a more rigorous validation of the on-target effects versus any potential off-target activities.

Use in Ligand-Protein Co-crystallization Studies

Urea-containing compounds have been successfully used as co-crystal formers in pharmaceutical research, aiding in the determination of three-dimensional protein structures. nih.govnih.govresearchgate.net The ability of the urea functional group to form hydrogen bonds is a key aspect of its utility in co-crystallization. nih.gov Should this compound be found to bind to a specific protein target, its relatively rigid isoquinoline core and flexible ethylurea (B42620) chain could facilitate the formation of stable protein-ligand complexes suitable for X-ray crystallography.

Obtaining a co-crystal structure would provide invaluable atomic-level insights into the binding mode of the compound. This information would be instrumental in understanding the key molecular interactions responsible for its biological activity and would serve as a crucial guide for structure-based drug design efforts aimed at improving the compound's affinity and selectivity.

Scaffold for Further Medicinal Chemistry Optimization

The chemical structure of this compound can be viewed as a promising starting point or "scaffold" for the development of new therapeutic agents. Its modular nature allows for systematic modifications to explore and optimize its biological activity.

Lead Generation and Hit-to-Lead Optimization Strategies

In the early stages of drug discovery, a "hit" compound identified from a screening campaign is optimized into a "lead" compound with more desirable properties. Assuming this compound is identified as a hit, several strategies could be employed for its optimization.

Structure-activity relationship (SAR) studies would be central to this process. Synthetic chemistry efforts would focus on systematically modifying different parts of the molecule, as outlined in the table below, to understand their impact on biological activity.

| Molecular Component | Potential Modifications | Rationale |

| 8-Bromo Position | Substitution with other halogens (Cl, F), small alkyl groups, or hydrogen bond donors/acceptors. | To probe the role of this substituent in binding and to modulate electronic properties. |

| Isoquinoline Core | Introduction of substituents at other positions on the ring. | To explore additional binding interactions and to fine-tune physicochemical properties. |

| Ethyl Group | Variation of the alkyl chain length (e.g., methyl, propyl) or introduction of cyclic structures. | To optimize hydrophobic interactions and to influence metabolic stability. |

| Urea Linker | Replacement with thiourea (B124793) or other bioisosteric linkers. | To alter hydrogen bonding patterns and to potentially improve pharmacokinetic properties. |

Through iterative cycles of design, synthesis, and biological testing, researchers could develop analogs with enhanced potency, selectivity, and drug-like properties.

Exploration of Novel Target Classes

While the aryl urea motif is often associated with kinase inhibition, this structural class is not limited to a single target family. asianpubs.org The unique combination of the bromoisoquinoline and ethylurea moieties in this compound may confer affinity for novel or underexplored target classes. A broad, unbiased screening approach, such as phenotypic screening in various disease models, could reveal unexpected biological activities. The subsequent target deconvolution efforts could lead to the discovery of new therapeutic targets and mechanisms of action.

Expansion of Synthetic Methodologies for Related Heterocyclic Urea Compounds

The synthesis of this compound and its analogs presents opportunities to develop and refine synthetic methodologies for this class of compounds. The preparation of substituted isoquinolines and the formation of the urea linkage are key steps that could be optimized.

The synthesis of bromoisoquinoline derivatives can be achieved through various methods, including the bromination of isoquinoline itself. google.com The conditions for such reactions, including the choice of brominating agent, catalyst, and solvent, can be further explored to improve yields and regioselectivity. google.comresearchgate.net

Integration of Advanced Biophysical Techniques for Binding Characterization

A critical step in characterizing a novel compound is to understand its direct molecular interactions. Advanced biophysical techniques offer powerful, quantitative approaches to evaluate the binding of small molecules like this compound to their protein targets. jst.go.jp These methods are essential for hit validation and optimization in drug discovery. jst.go.jp

Surface Plasmon Resonance (SPR): This label-free, real-time optical technique is a cornerstone for measuring binding kinetics, affinity, specificity, and concentration of molecular interactions. nih.gov In a hypothetical study of this compound, the putative target protein would be immobilized on a sensor chip. nih.gov The compound would then be flowed over the surface, and changes in the refractive index would be monitored to quantify the interaction. nih.gov This would provide crucial data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), offering a detailed kinetic profile of the binding event. nmr-bio.com SPR is particularly valuable in the early stages of drug development for screening large libraries of small molecules and for the quantitative ranking of lead compounds. bio-rad.com

Isothermal Titration Calorimetry (ITC): Recognized as a gold-standard for characterizing molecular interactions, ITC directly measures the heat released or absorbed during a binding event. tainstruments.comkhanacademy.org This technique provides a complete thermodynamic profile of the interaction between this compound and its target. malvernpanalytical.com In a typical ITC experiment, the compound would be titrated into a solution containing the target protein. reactionbiology.com The resulting heat changes would be measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comnih.gov This thermodynamic data is invaluable for understanding the driving forces behind the binding and for guiding lead optimization. tainstruments.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying biomolecular interactions at an atomic resolution in solution. springernature.comresearchgate.net It can be used to identify the binding site of this compound on its target protein and to determine the conformation of the bound ligand. researchgate.netnih.gov Techniques such as chemical shift perturbation mapping can reveal the specific amino acid residues involved in the interaction. nih.gov Furthermore, NMR is particularly adept at detecting weak interactions, which is often crucial in the early phases of drug discovery. researchgate.net

| Biophysical Technique | Key Parameters Measured | Potential Insights for this compound |

| Surface Plasmon Resonance (SPR) | Association rate (kon), Dissociation rate (koff), Equilibrium dissociation constant (KD) | Real-time kinetics of binding to its target, binding affinity and specificity. nih.govnmr-bio.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic driving forces of the interaction, confirmation of binding stoichiometry. malvernpanalytical.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Ligand-binding site, Conformational changes, Binding affinity | Atomic-level details of the interaction, identification of the binding pocket on the target protein. springernature.comresearchgate.netnih.gov |

Multi-Omics Approaches to Uncover Broader Biological Impact

To gain a holistic understanding of the biological effects of this compound, multi-omics approaches are indispensable. nashbio.com These technologies allow for the simultaneous analysis of various biological molecules, providing a systems-level view of the compound's impact on cellular processes. nashbio.comastrazeneca.com

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound alters gene expression. researchgate.net Gene expression profiling following treatment with the compound can identify upregulated and downregulated genes, providing insights into the cellular pathways that are affected. researchgate.net This information can help to elucidate the compound's mechanism of action and to identify potential biomarkers of its activity. researchgate.netnih.gov For instance, if the compound targets a specific signaling pathway, transcriptomics would likely show changes in the expression of genes regulated by that pathway. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov Chemical proteomics, in particular, is a powerful tool for identifying the direct protein targets of small molecules. nih.govnih.gov By using an affinity-based approach, where a modified version of this compound is used to "pull down" its binding partners from a cell lysate, the direct targets of the compound can be identified. pnas.org Quantitative proteomics techniques can further reveal changes in protein abundance or post-translational modifications following compound treatment, providing a deeper understanding of its cellular effects. nih.gov

Metabolomics: As the downstream result of gene and protein activity, the metabolome provides a real-time snapshot of the physiological state of a cell. nih.govarome-science.com Metabolomics studies can identify changes in the levels of small-molecule metabolites in response to treatment with this compound. creative-proteomics.com This can reveal disruptions in metabolic pathways and provide valuable information about the compound's mechanism of action and potential off-target effects. nih.govmdpi.com For example, if the compound inhibits an enzyme involved in a specific metabolic pathway, metabolomics would be able to detect the accumulation of the substrate and the depletion of the product of that enzyme.

| Omics Approach | Molecules Analyzed | Potential Insights for this compound |

| Transcriptomics | RNA | Changes in gene expression, identification of affected cellular pathways. researchgate.netresearchgate.net |

| Proteomics | Proteins | Direct identification of protein targets, changes in protein expression and post-translational modifications. nih.govnih.gov |

| Metabolomics | Metabolites | Alterations in metabolic pathways, understanding of physiological impact and off-target effects. nih.govcreative-proteomics.commdpi.com |

By integrating these advanced biophysical and multi-omics approaches, a comprehensive understanding of the molecular interactions and broader biological effects of this compound can be achieved. This will be crucial for guiding its future development as a potential therapeutic agent.

常见问题

Q. What established synthetic routes are available for 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea, and how is its purity and structure validated?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide]) to link the ethylurea group to bromoisoquinoline derivatives. Similar protocols involve activating carboxylic acid intermediates (e.g., 8-bromoisoquinoline-3-carboxylic acid) before coupling with ethylurea .

- Purification : Acid-base workup (e.g., TEA/EDC removal via acid wash) and solvent reflux (e.g., chloroform for cyclization) are effective .

- Characterization :

Q. How can researchers characterize the electronic environment of the bromoisoquinoline moiety?

Methodological Answer:

- 1H/13C NMR : Assign signals for bromine-induced deshielding (e.g., δ 8.29 ppm for protons near electron-withdrawing groups in analogs) .

- UV-Vis Spectroscopy : Identify π→π* transitions in the isoquinoline ring (200–300 nm range) .

- X-ray Crystallography : Resolve halogen bonding interactions (e.g., bromine’s van der Waals radius in crystal structures) .

Advanced Research Questions

Q. How can coupling efficiency between ethylurea and bromoisoquinoline derivatives be optimized?

Methodological Answer:

- Reagent Selection : Use EDC with NHS esters to stabilize reactive intermediates and reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance carbodiimide activity .

- Reaction Monitoring : Track progress via TLC (Rf shifts) or in situ FT-IR for urea C=O bond formation (~1640 cm⁻¹) .

- Post-Reaction Quenching : Add scavengers (e.g., glycine) to hydrolyze unreacted EDC .

Q. What strategies resolve discrepancies in spectral data during structural confirmation?

Methodological Answer:

- Cross-Validation : Compare NMR with computational predictions (e.g., PubChem’s Lexichem TK 2.7.0 for IUPAC naming) .

- High-Resolution MS : Differentiate isotopic patterns (e.g., bromine’s M+2 peak at m/z 293.2) .

- Alternative Techniques : Use X-ray crystallography to resolve ambiguous NOE correlations .

Q. How should bioactivity assays be designed for this compound, given structural analogs?

Methodological Answer:

- Hypothesis-Driven Assays : Prioritize targets based on urea derivatives’ known activities (e.g., antibacterial, anticancer) .

- In Vitro Testing : Use MIC assays against Gram-positive/-negative bacteria .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Structural Modifications : Introduce solubilizing groups (e.g., sulfonates) to improve bioavailability .

Q. What experimental challenges arise in solubility during biological testing, and how are they addressed?

Methodological Answer:

Q. How can computational methods predict reactivity or target interactions?

Methodological Answer:

Q. What quality control criteria ensure reproducibility in synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。